N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is an intriguing organic compound with potential applications in various scientific fields. This molecule consists of a benzenesulfonamide core with a pyridazinone ring and a trifluoromethyl group, conferring unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step reactions. One common route begins with the synthesis of the pyridazinone ring, followed by the introduction of the sulfonamide group and finally the attachment of the trifluoromethyl group. The following steps outline the general synthetic approach:
Formation of the pyridazinone ring: This can be achieved by condensing appropriate hydrazine derivatives with β-ketoesters or similar compounds under controlled conditions.
Introduction of the sulfonamide group: The pyridazinone intermediate is then reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the propyl linker: Finally, the propyl group is introduced via nucleophilic substitution, typically using 3-bromopropylamine or similar reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. Key considerations include reaction yield, purity, and scalability. Typically, industrial processes use continuous flow reactors and automated purification systems to streamline production.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes several types of chemical reactions, including but not limited to:
Oxidation and reduction reactions: The pyridazinone ring can be susceptible to redox reactions, altering its oxidation state.
Substitution reactions: The sulfonamide and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions, often modulated by the electronic effects of these substituents.
Common Reagents and Conditions: Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate or chromium trioxide.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Substituting agents: Alkyl halides, amines, and various nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. Typical products might include oxidized or reduced forms of the pyridazinone ring, substituted derivatives of the sulfonamide group, and modified trifluoromethyl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in drug design and materials science.
Biology: In biological research, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is investigated for its potential biological activity. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug discovery.
Medicine: In medicine, the compound's properties are explored for therapeutic applications. Its potential to interfere with specific biological pathways makes it a candidate for treating diseases or conditions where these pathways are dysregulated.
Industry: In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its reactivity and stability under various conditions make it a versatile additive in manufacturing processes.
Mechanism of Action
The mechanism by which N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its specific applications. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. It can modulate these targets' activities by binding to active sites or altering their conformation, impacting downstream biological pathways.
Comparison with Similar Compounds
Similar Compounds:
N-(3-(4-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide
N-(3-(6-oxopyrimidin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide
Uniqueness: What sets N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide apart is the combination of the trifluoromethyl and sulfonamide groups, which together enhance its reactivity and stability. This unique structure may confer distinct biological activities and physical properties compared to its analogs.
And there you have it! A deep dive into the world of this compound. Chemical names sure are a mouthful, aren't they?
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3S/c15-14(16,17)11-4-1-5-12(10-11)24(22,23)19-8-3-9-20-13(21)6-2-7-18-20/h1-2,4-7,10,19H,3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDHQPHOMFHVNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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